

Spectroscopic Profile of 7-methoxy-3H-phenothiazin-3-one: A Technical Guide

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Compound of Interest

Compound Name: *7-methoxy-3H-phenothiazin-3-one*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **7-methoxy-3H-phenothiazin-3-one**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, published dataset for this specific molecule, this document synthesizes data from structurally related phenothiazine and phenoxyazine derivatives to predict its spectroscopic characteristics. Detailed experimental protocols for the acquisition of such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **7-methoxy-3H-phenothiazin-3-one** based on the analysis of analogous compounds.

Table 1: Predicted UV-Visible Absorption Data

Solvent	Predicted				Reference Compounds
	Predicted λ_{max} (nm)	Molar Absorptivity (ϵ , $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$)	Transition Type		
Methanol/Ethanol	~280-290	~6,000 - 7,000	n- π		Phenothiazine derivatives[1]
Methanol/Ethanol	~320-340	~15,000 - 20,000	π - π		Phenothiazine derivatives[1]
Methanol/Ethanol	~520-540	~3,000 - 5,000	Intramolecular Charge Transfer		3H-phenoxazin-3-one derivatives[2]

Table 2: Predicted Infrared (IR) Absorption Data

Functional Group	Predicted Wavenumber (cm^{-1})	Intensity	Reference Compounds
C=O (ketone)	~1640 - 1660	Strong	3H-phenoxazin-3-one derivatives[3]
C=N (imine)	~1600 - 1620	Medium-Strong	3H-phenoxazin-3-one derivatives[3]
C-O-C (aryl ether)	~1250 - 1270 and ~1020-1040	Strong	3H-phenoxazin-3-one derivatives[3]
C-S-C (thioether)	~680 - 720	Medium	General phenothiazines

Table 3: Predicted ^1H NMR Chemical Shift Data (in CDCl_3)

Proton Position	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Reference Compounds
Methoxy (-OCH ₃)	~3.8 - 3.9	singlet	N/A	3-methoxyphenothiazine, phenoxazine derivatives[3][4]
Aromatic Protons	~6.8 - 7.8	multiplet	~2-9	Phenothiazine and phenoxazine derivatives[3][4]

Table 4: Predicted ¹³C NMR Chemical Shift Data (in CDCl₃)

Carbon Position	Predicted Chemical Shift (δ, ppm)	Reference Compounds
C=O	~170 - 172	3H-phenoxazin-3-one derivatives[3]
C=N	~152 - 154	3H-phenoxazin-3-one derivatives[3]
C-O (methoxy)	~160 - 162	3H-phenoxazin-3-one derivatives[3]
Aromatic Carbons	~110 - 150	Phenothiazine and phenoxazine derivatives[3]
-OCH ₃	~55 - 56	3H-phenoxazin-3-one derivatives[3]

Table 5: Predicted Mass Spectrometry Data

Ionization Mode	Predicted m/z	Ion Type
Electrospray (ESI+)	~244.05	[M+H] ⁺
Electron Ionization (EI)	~243.04	[M] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

1. UV-Visible (UV-Vis) Spectroscopy

- Instrumentation: A double-beam UV-Vis spectrophotometer, such as an Agilent Technologies Cary 50 or similar, is utilized.^[5] Quartz cuvettes with a 1 cm path length are used for all measurements.^[6]
- Sample Preparation: A stock solution of **7-methoxy-3H-phenothiazin-3-one** is prepared in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) at a concentration of approximately 1 mM. Serial dilutions are then performed to obtain working solutions in the range of 1-100 μ M.
- Data Acquisition: The spectrophotometer is blanked with the solvent used for sample preparation. The absorption spectrum is then recorded over a wavelength range of 200-800 nm.^[5]

2. Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a SPECORD M-80 (Zeiss, Jena, Germany), is employed.^[7]
- Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the compound (1-2 mg) is intimately mixed with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture is then pressed into a transparent pellet using a hydraulic press.
- Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is typically recorded over a range of 4000-400 cm^{-1} .^[7] A background

spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

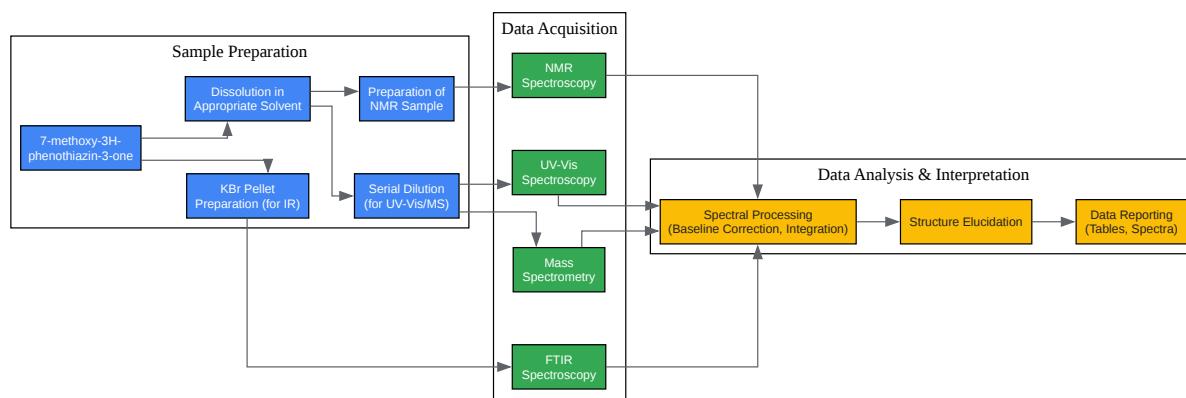
- Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance operating at 400 or 500 MHz for ^1H , is used.[\[8\]](#)
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- Data Acquisition:
 - ^1H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.
 - ^{13}C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent signal or TMS.

4. Mass Spectrometry (MS)

- Instrumentation: An Agilent 1290 HPLC coupled to a 6224 Time-of-Flight (TOF) mass spectrometer or a similar high-resolution mass spectrometer is suitable.[\[8\]](#)
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 $\mu\text{g}/\text{mL}$. The solution may be introduced into the mass spectrometer via direct infusion or through an HPLC system.
- Data Acquisition:
 - Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar and thermally labile molecules. Spectra are acquired in both positive and negative ion modes.
 - Electron Ionization (EI): This is a higher-energy ionization technique that can provide information about the molecular weight and fragmentation pattern. It is typically used with gas chromatography (GC-MS).

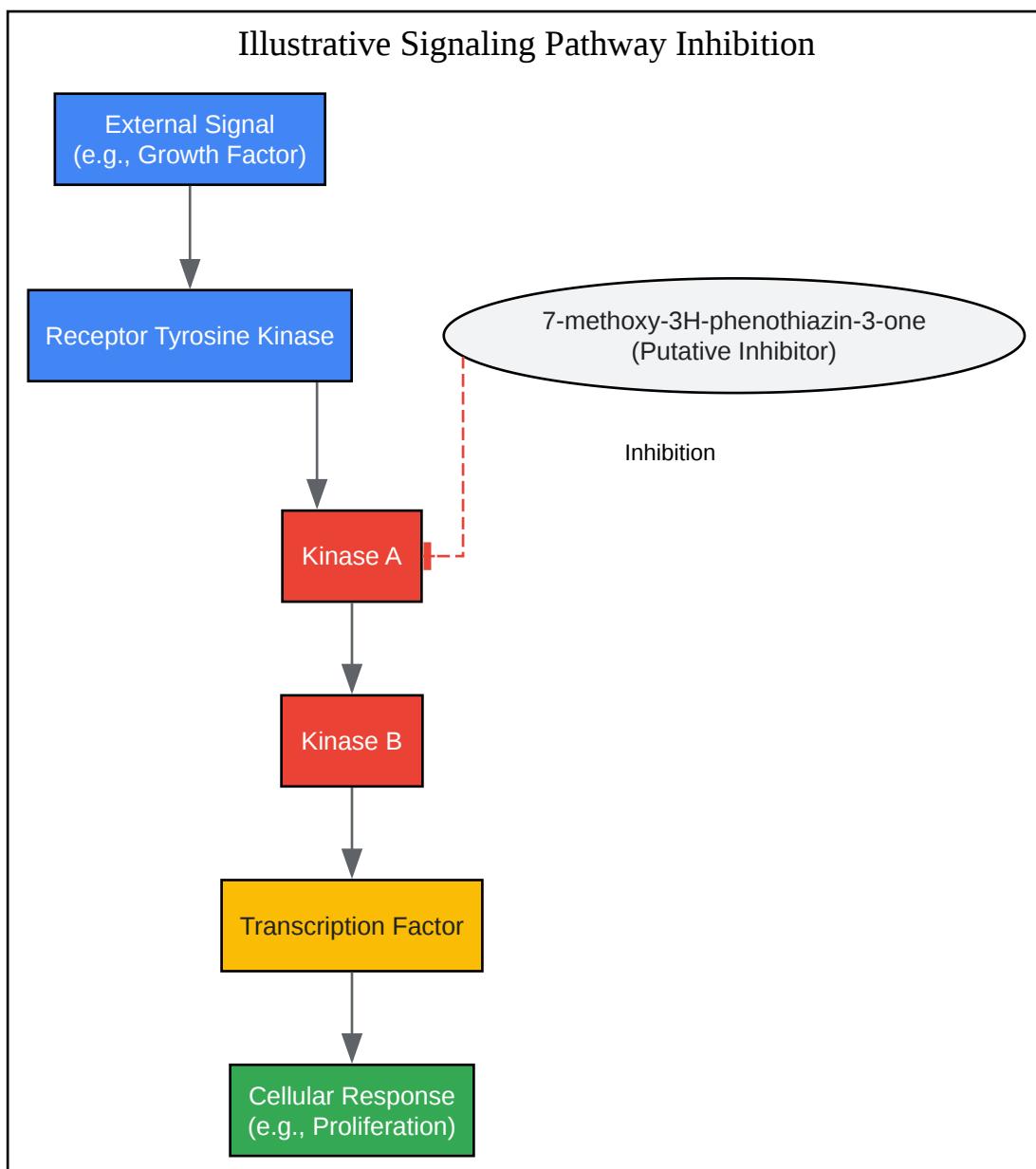
Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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Caption: Hypothetical inhibition of a signaling pathway by a phenothiazine derivative.

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